Nafetolol

Description

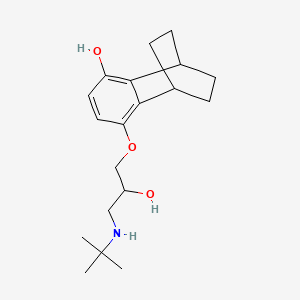

Structure

3D Structure

Properties

CAS No. |

42050-23-7 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

6-[3-(tert-butylamino)-2-hydroxypropoxy]tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C19H29NO3/c1-19(2,3)20-10-14(21)11-23-16-9-8-15(22)17-12-4-6-13(7-5-12)18(16)17/h8-9,12-14,20-22H,4-7,10-11H2,1-3H3 |

InChI Key |

GEVXLKYQQIKELK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-t-butylamino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol K 5407 K 5407 monohydrochloride K-5407 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Nafetolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafetolol is a selective beta-1 adrenoceptor antagonist. Its primary mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, predominantly located in cardiac tissue. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. While direct and comprehensive data on this compound's ancillary properties are limited in publicly accessible literature, this guide elucidates its core mechanism and explores potential secondary actions based on the pharmacology of other beta-blockers. This document provides a framework for understanding this compound's physiological effects, supported by generalized experimental protocols and conceptual signaling pathways.

Core Mechanism of Action: Selective Beta-1 Adrenoceptor Antagonism

This compound's principal therapeutic effects stem from its high affinity for and blockade of beta-1 adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, mediate increases in cardiac chronotropy (heart rate), inotropy (contractility), dromotropy (conduction velocity), and lusitropy (relaxation).

By competitively binding to these receptors, this compound prevents the downstream signaling cascade initiated by catecholamines. This leads to a dampening of the sympathetic nervous system's effects on the heart. The physiological consequences of beta-1 blockade by this compound include:

-

Negative Chronotropic Effect: A decrease in heart rate, particularly during exercise or stress.

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.

-

Reduced Blood Pressure: A lowering of both systolic and diastolic blood pressure, attributable to decreased cardiac output and potentially reduced renin release from the kidneys.

The selectivity of this compound for beta-1 receptors is a crucial aspect of its pharmacological profile, as it minimizes the blockade of beta-2 receptors located in bronchial and vascular smooth muscle. This selectivity is expected to reduce the risk of bronchoconstriction, a significant side effect associated with non-selective beta-blockers.

Signaling Pathway of Beta-1 Adrenoceptor Antagonism

The following diagram illustrates the signaling pathway inhibited by this compound.

Potential Ancillary Mechanisms of Action

While selective beta-1 blockade is the primary mechanism, other beta-blockers exhibit additional pharmacological properties that contribute to their overall clinical profile. Although specific data for this compound is scarce, it is plausible that it may possess one or more of the following ancillary properties.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous catecholamines.[1] This property, known as Intrinsic Sympathomimetic Activity (ISA), can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[1]

Alpha-1 Adrenoceptor Blockade

Certain beta-blockers, often referred to as third-generation beta-blockers, also exhibit alpha-1 adrenoceptor blocking activity.[2] This leads to vasodilation of both arteries and veins by preventing norepinephrine-induced vasoconstriction, thereby reducing peripheral resistance and contributing to the antihypertensive effect.[3][4]

Nitric Oxide (NO)-Mediated Vasodilation

Some newer beta-blockers, such as nebivolol, have been shown to induce vasodilation through the release of nitric oxide (NO) from endothelial cells. This effect is independent of beta-blockade and contributes to a reduction in peripheral vascular resistance. The proposed mechanism involves stimulation of endothelial beta-3 adrenoceptors, leading to activation of endothelial nitric oxide synthase (eNOS).

Quantitative Data Summary

Comprehensive, publicly available quantitative data on the receptor binding profile of this compound is limited. The following table summarizes the expected receptor binding profile for a selective beta-1 antagonist and highlights potential ancillary activities that would require experimental verification for this compound.

| Receptor | Expected Affinity for a Selective Beta-1 Blocker | Potential Ancillary Activity | Notes |

| Beta-1 Adrenergic Receptor | High (Low Ki/IC50) | Primary Target | Responsible for the main therapeutic effects on the heart. |

| Beta-2 Adrenergic Receptor | Low (High Ki/IC50) | - | High selectivity for beta-1 over beta-2 receptors minimizes off-target effects like bronchoconstriction. |

| Alpha-1 Adrenergic Receptor | Variable | Alpha-1 Blockade | If present, would contribute to vasodilation and blood pressure reduction. |

| Beta-3 Adrenergic Receptor | Variable | Agonism | If present, could lead to nitric oxide-mediated vasodilation. |

Experimental Protocols

The following sections describe generalized experimental protocols that are typically employed to characterize the mechanism of action of a beta-adrenergic antagonist like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptors (beta-1, beta-2, alpha-1).

Methodology:

-

Membrane Preparation: Cell lines recombinantly expressing the human adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]-CGP 12177 for beta-receptors, [³H]-prazosin for alpha-1 receptors) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is allowed to reach equilibrium. Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of this compound at beta-1 adrenoceptors and to investigate potential intrinsic sympathomimetic activity.

Methodology (Isolated Tissue Preparation):

-

Tissue Isolation: A suitable tissue preparation, such as guinea pig or rat atria, is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Measurement of Contractility: The force of contraction (inotropy) and rate of contraction (chronotropy) are recorded using a force transducer and a heart rate meter, respectively.

-

Antagonist Activity: Cumulative concentration-response curves to a beta-agonist (e.g., isoproterenol) are generated in the absence and presence of increasing concentrations of this compound. A rightward shift in the concentration-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from this shift.

-

Intrinsic Sympathomimetic Activity: The isolated atria are treated with this compound alone. Any increase in the rate or force of contraction would indicate the presence of ISA.

In Vivo Hemodynamic Studies

Objective: To evaluate the effects of this compound on cardiovascular parameters in an animal model.

Methodology (Anesthetized Rat/Dog Model):

-

Animal Preparation: The animal is anesthetized, and catheters are inserted into the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively. ECG electrodes are placed to monitor heart rate.

-

Baseline Measurements: Baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, are recorded.

-

Drug Administration: this compound is administered intravenously at increasing doses.

-

Data Recording and Analysis: Hemodynamic parameters are continuously monitored and recorded. The dose-dependent effects of this compound on heart rate and blood pressure are analyzed.

Conclusion

The core mechanism of action of this compound is the selective and competitive antagonism of beta-1 adrenergic receptors. This action underlies its therapeutic efficacy in cardiovascular disorders by reducing cardiac workload and blood pressure. While the extent of any ancillary properties, such as intrinsic sympathomimetic activity, alpha-1 blockade, or nitric oxide-mediated vasodilation, remains to be fully elucidated for this compound specifically, these represent plausible additional mechanisms that could influence its overall pharmacological profile. Further targeted research employing the experimental protocols outlined herein would be necessary to provide a more complete and quantitative understanding of this compound's mechanism of action.

References

- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 4. Alpha blocker - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Nafetolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nafetolol, a beta-adrenergic blocking agent. The information presented herein is intended for a technical audience and details the chemical processes, experimental protocols, and analytical methods pertinent to the production of high-purity this compound.

Introduction

This compound, chemically known as 1-(tert-butylamino)-3-(1-naphthyloxy)propan-2-ol, is a beta-blocker used in the management of cardiovascular conditions. Its synthesis is analogous to other well-known beta-blockers, such as propranolol, and involves a two-step process. This guide will elaborate on the synthetic pathway, starting from readily available precursors, and detail the subsequent purification and analytical validation required to obtain a pharmaceutical-grade compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Epoxide Intermediate: The synthesis begins with the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form the key intermediate, 1-(1-naphthyloxy)-2,3-epoxypropane.

-

Ring-Opening of the Epoxide: The epoxide intermediate is then subjected to a ring-opening reaction with tert-butylamine to yield the final product, this compound.

Synthesis Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on analogous syntheses of similar beta-blockers.

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

-

To a stirred solution of 1-naphthol in a suitable solvent (e.g., water or a polar aprotic solvent), add a stoichiometric excess of epichlorohydrin.

-

Slowly add a strong base, such as sodium hydroxide, to the mixture while maintaining the temperature at approximately 65°C.

-

Continue the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the excess epichlorohydrin is removed by distillation under reduced pressure.

-

The resulting crude 1-(1-naphthyloxy)-2,3-epoxypropane is used in the next step, often without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(1-naphthyloxy)-2,3-epoxypropane in a suitable solvent, such as methylene chloride.

-

Add tert-butylamine to the solution. The molar ratio of the epoxide to tert-butylamine is a critical parameter and should be optimized.

-

The reaction is typically carried out at a controlled temperature, for instance, below 30°C.

-

A catalyst, such as triethylamine, can be added to facilitate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield crude this compound.

Quantitative Data for an Analogous Synthesis (Propranolol)

The following table presents quantitative data from a patent for the synthesis of propranolol, which is structurally very similar to this compound and provides a strong indication of expected yields and purity.[1]

| Parameter | Value |

| Step 1: Epoxide Formation | |

| 1-Naphthol | 230 g (1.59 mol) |

| Epichlorohydrin | 612.5 g (6.65 mol) |

| Catalyst (Triethylamine) | 8 mL |

| Reaction Temperature | 65°C |

| Reaction Time | 8 hours |

| Purity of Crude Epoxide (by HPLC) | 94.7% |

| Step 2: Propranolol Formation | |

| 3-(1-naphthyloxy)-1,2-epoxypropane | 200.2 g |

| Isopropylamine | 70.9 g |

| Solvent (Methylene Chloride) | 1800 mL |

| Catalyst (Triethylamine) | 4.0 g |

| Reaction Temperature | 25-30°C |

| Reaction Time | 5 hours |

| Final Product (Propranolol) | |

| Yield | 93.8% |

| Purity (by HPLC) after Recrystallization | 99.3% |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of beta-blockers.

General Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol for Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent system. Based on analogous compounds, a mixture of toluene and n-hexane is a good starting point.[1]

-

Heat the solution until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the purified this compound crystals under vacuum to a constant weight.

Alternative Purification Techniques

While recrystallization is a primary method, other techniques can be employed for the purification of this compound, especially for achieving very high purity or for isolating specific isomers.

| Purification Technique | Description |

| Column Chromatography | Effective for separating this compound from impurities with different polarities. A silica gel column with a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) can be used. |

| Preparative High-PerformanceLiquid Chromatography (HPLC) | Offers high-resolution separation and is suitable for obtaining highly pure material, particularly for analytical standards or for the separation of enantiomers if a chiral stationary phase is used. |

| Acid-Base Extraction | As this compound is a basic compound, it can be purified by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified this compound. |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and for quantifying any impurities.

Proposed HPLC Method

The following HPLC method is proposed for the analysis of this compound, based on established methods for similar beta-blockers. Method validation according to ICH guidelines would be required for its use in a regulated environment.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH). A typical starting ratio could be 50:50 (v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where the naphthyl chromophore has strong absorbance (e.g., around 290 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility. |

Method Validation Parameters

For use in quality control, the HPLC method should be validated for the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The provided protocols and methods, while based on sound chemical principles and analogous procedures, should be optimized and validated in a laboratory setting to ensure safety, efficiency, and the desired product quality.

References

InChIKey GEVXLKYQQIKELK-UHFFFAOYSA-N research

An In-depth Technical Guide to Afatinib (InChIKey: GEVXLKYQQIKELK-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Afatinib (InChIKey: GEVXLKYQQIKELK-UHFFFAOYSA-N), a potent, second-generation tyrosine kinase inhibitor (TKI). Afatinib functions as an irreversible blocker of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1] Its primary clinical application is in the first-line treatment of patients with metastatic non-small cell lung carcinoma (NSCLC) whose tumors have specific non-resistant EGFR mutations.[2] By covalently binding to the kinase domains of these receptors, Afatinib effectively inhibits downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[3] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the complex signaling networks it modulates.

Mechanism of Action

Afatinib is an anilino-quinazoline derivative that distinguishes itself from first-generation TKIs (e.g., gefitinib, erlotinib) through its irreversible mode of inhibition.[4] It covalently binds, via a Michael addition, to a specific cysteine residue (Cys797) within the ATP-binding pocket of the kinase domain of EGFR, HER2, and HER4.[5] This covalent and irreversible attachment provides a sustained and complete blockade of receptor signaling.

The inhibition of ErbB receptors prevents their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A major regulator of cell growth, survival, and apoptosis.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

By blocking these key pathways, Afatinib leads to the inhibition of tumor growth and, in some preclinical models, tumor regression. Its mechanism allows it to be effective against not only common activating EGFR mutations (Exon 19 deletions, L858R) but also against less common mutations where first-generation inhibitors are less effective. However, it is not active against the T790M resistance mutation.

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the ErbB signaling network and the inhibitory action of Afatinib.

Figure 1: Simplified ErbB Receptor Signaling Pathways.

Figure 2: Afatinib's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and clinical efficacy data for Afatinib.

Table 1: Pharmacokinetic Properties of Afatinib

| Parameter | Value | Reference |

| Time to Peak Plasma (Tmax) | 2 to 5 hours | |

| Bioavailability | Reduced by food | |

| Plasma Protein Binding | ~95% (covalent and non-covalent) | |

| Apparent Volume of Distribution | 4500 L | |

| Metabolism | Minimal, primarily via CYP enzymes | |

| Primary Elimination Route | Fecal excretion (~85-94% as unchanged drug) | |

| Effective Elimination Half-life | ~37 hours | |

| IC50 (EGFR) | 0.5 nM |

Table 2: Clinical Efficacy in NSCLC (LUX-Lung Trials Analysis)

| Outcome | Patient Group / Study | Result | Reference |

| Progression-Free Survival (PFS) | vs. Chemotherapy (LUX-Lung 3) | 11.1 months vs. 6.9 months | |

| Common EGFR Mutations (LUX-Lung 3 & 6) | 13.6 months vs. 6.9 months | ||

| Rare EGFR Mutations (Group 1) | 10.7 months | ||

| Rare EGFR Mutations (Group 2**) | 2.9 months | ||

| Overall Survival (OS) | Rare EGFR Mutations (Group 1) | 19.4 months | |

| Rare EGFR Mutations (Group 2**) | 14.9 months | ||

| Objective Response Rate (ORR) | Full-dose (>40mg) | 78.5% | |

| Reduced-dose (<40mg) | 67.8% | ||

| Rare EGFR Mutations (Group 1*) | 71.1% | ||

| Disease Control Rate (DCR) | Pooled Meta-Analysis | 87.6% |

*Group 1: Gly719Xaa, Leu861Gln, and Ser768Ile mutations. **Group 2: De novo Thr790Met and exon 20 insertion mutations.

Table 3: Common Adverse Events (Grade ≥3)

| Adverse Event | Incidence Rate (Meta-Analysis) | Reference |

| Diarrhea | 9.7% | |

| Skin Rashes | 5.8% | |

| Paronychia | 3.8% | |

| Mucositis/Stomatitis | 2.1% |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the activity of Afatinib.

Protocol: Western Blot for Phospho-Protein Analysis

This protocol is used to assess the inhibitory effect of Afatinib on ErbB pathway signaling by measuring the phosphorylation status of key downstream proteins like AKT and ERK.

Workflow Diagram

Figure 3: Western Blot Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate EGFR-mutant NSCLC cells (e.g., NCI-H1975) and grow to 70-80% confluency. Treat cells with varying concentrations of Afatinib (e.g., 0-100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., p-EGFR Tyr1068, p-AKT Ser473, p-ERK1/2 Thr202/Tyr204) and total proteins as loading controls (e.g., EGFR, AKT, ERK, β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager. Densitometry analysis is used to quantify changes in protein phosphorylation relative to total protein and the loading control.

Protocol: LC-MS/MS for Afatinib Quantification in Plasma

This method is used for pharmacokinetic analysis by accurately measuring the concentration of Afatinib and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of Afatinib). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection:

-

Perform analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Afatinib and the internal standard for high selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve using standards of known Afatinib concentrations in plasma. Determine the concentration of Afatinib in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Afatinib (GEVXLKYQQIKELK-UHFFFAOYSA-N) is a cornerstone in the targeted therapy of EGFR-mutated NSCLC. Its irreversible binding mechanism provides a potent and sustained inhibition of the ErbB receptor family, leading to significant improvements in progression-free survival compared to both traditional chemotherapy and first-generation TKIs. The extensive data from the LUX-Lung clinical trial program has solidified its efficacy, including in patients with certain rare EGFR mutations. While adverse events like diarrhea and rash are common, they are generally manageable with dose adjustments that may not compromise efficacy. Ongoing research continues to explore its utility in other HER-driven cancers and in combination with other therapeutic agents, promising to further expand its role in oncology.

References

- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Afatinib - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Early Studies on Nafetolol Efficacy

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of published early studies on the clinical efficacy of Nafetolol in humans. The initial searches yielded very limited and indirect information, with most results pertaining to other beta-blocker medications such as Nadolol and Naftopidil.

Subsequent, more targeted searches for "this compound efficacy hypertension clinical trial," "this compound antihypertensive effects in humans," and "clinical trials of this compound (K 5407)" did not uncover any specific clinical trial data, quantitative results on its effects on blood pressure and heart rate in human subjects, or detailed experimental protocols for human studies.

The most relevant piece of information identified is a 1980 study by G. Goldaniga et al., which focused on the pharmacokinetics and metabolism of this compound (then referred to as K 5407) in dogs. However, this study does not provide the human efficacy data required for a thorough analysis and the creation of the requested in-depth technical guide.

Furthermore, no specific information was found regarding the detailed signaling pathways of this compound beyond the general mechanism of action attributed to beta-1 adrenergic receptor antagonists. This lack of specific data precludes the creation of a detailed signaling pathway diagram as requested.

Due to the absence of the necessary quantitative efficacy data, experimental protocols from human studies, and specific signaling pathway information for this compound, we are unable to fulfill the request for an in-depth technical guide or whitepaper on its early efficacy studies. The core requirements of data presentation in structured tables, detailed experimental methodologies, and mandatory visualizations cannot be met with the currently available scientific literature.

We recommend that researchers interested in the clinical efficacy of early beta-blockers focus on more extensively studied compounds where a wealth of public data is available. Should any early clinical efficacy studies on this compound become publicly accessible in the future, a re-evaluation of this topic would be warranted.

General Beta-1 Adrenergic Receptor Signaling Pathway

While specific data for this compound is unavailable, the general mechanism of action for a beta-1 adrenergic receptor antagonist like this compound involves the blockade of the beta-1 adrenergic receptor. This action prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, primarily in cardiac tissue. The expected downstream effects of this blockade would be a reduction in heart rate, myocardial contractility, and blood pressure.

Below is a generalized diagram representing the beta-1 adrenergic receptor signaling pathway that a beta-blocker like this compound would inhibit.

Caption: General signaling cascade of the beta-1 adrenergic receptor.

The Pharmacodynamics of Nafetolol at Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nafetolol

This compound is identified as a beta-adrenergic blocking agent with specific efficacy on cardiac β1-adrenoceptors. As a beta-blocker, its primary mechanism of action is expected to involve the competitive inhibition of catecholamines, such as norepinephrine and epinephrine, at beta-adrenergic receptors. This action leads to a reduction in sympathetic tone on target organs, most notably the heart.

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of the sympathetic nervous system. They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with several subtypes (α1, α2, β1, β2, β3).

-

Alpha-1 (α1) Adrenergic Receptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction.

-

Alpha-2 (α2) Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This often results in the inhibition of neurotransmitter release from presynaptic nerve terminals.

-

Beta (β) Adrenergic Receptors (β1, β2, β3): These receptors are primarily coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses. In the heart (rich in β1 receptors), this leads to increased heart rate, contractility, and conduction velocity. In smooth muscle (rich in β2 receptors), it leads to relaxation.

Signaling Pathway Diagrams

Pharmacodynamics of this compound at Adrenergic Receptors

The pharmacodynamic profile of a beta-blocker like this compound is defined by its affinity for different adrenergic receptor subtypes, its efficacy (i.e., whether it is a full antagonist, partial agonist, or inverse agonist), and its selectivity.

Receptor Binding Affinity

Binding affinity is the measure of the strength of the interaction between a ligand (e.g., this compound) and its receptor. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. While specific Ki or IC50 values for this compound are not available in the reviewed literature, the following tables provide a template for how such data would be presented.

Table 1: Template for this compound Binding Affinity (Ki) at Human Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| β1 | [³H]-CGP 12177 | Recombinant CHO cells | Data not available | |

| β2 | [³H]-CGP 12177 | Recombinant CHO cells | Data not available | |

| β3 | [³H]-CGP 12177 | Recombinant CHO cells | Data not available | |

| α1A | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | |

| α1B | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | |

| α1D | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | |

| α2A | [³H]-Rauwolscine | Recombinant HEK293 cells | Data not available | |

| α2B | [³H]-Rauwolscine | Recombinant HEK293 cells | Data not available | |

| α2C | [³H]-Rauwolscine | Recombinant HEK293 cells | Data not available |

Table 2: Template for this compound Functional Antagonism (pA2) at Adrenergic Receptors

| Receptor Subtype | Agonist | Functional Assay | pA2 Value | Reference |

| β1 | Isoproterenol | cAMP accumulation | Data not available | |

| β2 | Isoproterenol | cAMP accumulation | Data not available | |

| α1 | Phenylephrine | Calcium mobilization | Data not available |

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly activate the beta-receptor in the absence of a full agonist. This property is known as Intrinsic Sympathomimetic Activity (ISA). The presence and degree of ISA can influence the hemodynamic effects of a beta-blocker. Whether this compound possesses ISA is a critical aspect of its pharmacodynamic profile that would be determined through functional assays.

Experimental Protocols

The characterization of the pharmacodynamics of a compound like this compound involves a series of well-established in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for α and β-adrenergic receptor subtypes.

Principle: A radiolabeled ligand with known high affinity and specificity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. A competing unlabeled ligand (this compound) is added at increasing concentrations, and the displacement of the radioligand is measured.

General Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-CGP 12177 for β-receptors, [³H]-Prazosin for α1-receptors, or [³H]-Rauwolscine for α2-receptors).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Testing of Nafetolol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nafetolol is a beta-adrenergic blocking agent with vasodilating properties. While its primary pharmacological activity is well-characterized, its potential cytotoxic effects, particularly in the context of oncology, remain largely unexplored. This document provides a technical guide for the initial in vitro assessment of this compound's cytotoxicity, outlining key experimental protocols, data presentation standards, and the elucidation of potential mechanisms of action, such as the induction of apoptosis. The methodologies presented are standard in the field and are exemplified by research on other beta-blockers.[1][2][3][4]

Core Experimental Protocols

A tiered approach is recommended for the initial in vitro cytotoxicity screening of this compound, progressing from general viability assays to more mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step involves determining the dose-dependent effect of this compound on the viability of selected cell lines.

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[2]

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

-

Principle: LDH released into the culture medium is quantified by a coupled enzymatic reaction that results in a color change.

-

Protocol:

-

Culture cells and treat with this compound as described for the MTT assay.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Determine cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

-

Apoptosis Detection Assays

Should this compound exhibit significant cytotoxicity, the next step is to determine if the mechanism of cell death is apoptosis.

2.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound at concentrations determined from the viability assays.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

2.2.2 Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides direct evidence of apoptotic signaling.

-

Principle: Fluorogenic or colorimetric substrates containing specific caspase recognition sequences (e.g., DEVD for caspase-3) are cleaved by active caspases, releasing a detectable signal.

-

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Incubate the lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Measure the absorbance or fluorescence over time to determine the rate of substrate cleavage.

-

Quantify caspase activity relative to an untreated control.

-

Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to measure changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (Bcl-2, Bax) and cleaved caspases.

-

Protocol:

-

After treatment with this compound, lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| A549 | 24h | 10 | 95.2 ± 4.1 | >250 |

| 50 | 88.7 ± 3.5 | |||

| 150 | 70.1 ± 5.2 | |||

| 250 | 62.6 ± 3.9 | |||

| A549 | 48h | 10 | 90.5 ± 3.8 | 210.5 |

| 50 | 75.4 ± 4.6 | |||

| 150 | 58.3 ± 4.1 | |||

| 250 | 45.1 ± 3.2 | |||

| MRC-5 | 48h | 10 | 98.1 ± 2.9 | >250 |

| 50 | 92.3 ± 3.3 | |||

| 150 | 85.6 ± 4.0 | |||

| 250 | 78.9 ± 3.7 |

Data presented is hypothetical and for illustrative purposes, based on trends observed for other beta-blockers.

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

| Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| A549 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound (150 µM) | 15.8 ± 1.2 | 8.3 ± 0.9 | |

| This compound (250 µM) | 25.4 ± 2.1 | 14.7 ± 1.5 | |

| MRC-5 | Control | 1.8 ± 0.4 | 1.1 ± 0.2 |

| This compound (250 µM) | 7.2 ± 0.8 | 3.5 ± 0.6 |

Data is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and a potential signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Potential Apoptotic Signaling Pathway

Based on findings for other beta-blockers and related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro cytotoxicity testing of this compound. By following the outlined experimental protocols, researchers can systematically evaluate the cytotoxic potential of this compound, determine its mechanism of action, and elucidate the underlying molecular pathways. Such studies are crucial for understanding the broader pharmacological profile of this compound and may reveal novel therapeutic applications.

References

- 1. In vitro cytotoxicity of eight beta-blockers in human corneal epithelial and retinal pigment epithelial cell lines: comparison with epidermal keratinocytes and dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of Nafetolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafetolol, a beta-adrenergic blocking agent, possesses a chiral center in its structure, giving rise to two stereoisomers (enantiomers): (S)-nafetolol and (R)-nafetolol. As with many chiral drugs, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, drawing upon the established principles of beta-blocker stereochemistry to infer their likely properties in the absence of specific published data for this compound. This document also outlines general methodologies for the synthesis and separation of beta-blocker enantiomers, which can be adapted for this compound.

The Significance of Chirality in Beta-Blockers

The therapeutic action of beta-blockers is primarily mediated through their interaction with β-adrenergic receptors. These receptors are chiral macromolecules that can differentiate between the stereoisomers of a chiral drug, leading to stereoselective binding and pharmacological effects.[1][2]

For the vast majority of beta-blockers, the (S)-enantiomer is significantly more potent in blocking β-adrenergic receptors than the (R)-enantiomer.[3] The difference in potency can be substantial, with the (S)-isomer of propranolol, for example, being approximately 100 times more potent than the (R)-isomer.[4] This stereoselectivity is a critical consideration in drug development, as the less active or inactive enantiomer may contribute to side effects or have off-target activities.

Inferred Properties of this compound Stereoisomers

Based on the well-established structure-activity relationships of aryloxypropanolamine beta-blockers, it is highly probable that the (S)-enantiomer of this compound is the eutomer, responsible for the majority of its beta-blocking activity. The (R)-enantiomer is expected to be significantly less active at β-adrenergic receptors.

Pharmacodynamics

The interaction between a beta-blocker and its receptor is a three-dimensional interaction. The higher affinity of the (S)-enantiomer is attributed to a more favorable stereochemical fit with the binding pocket of the β-adrenergic receptor.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

The binding of a beta-blocker to a β-adrenergic receptor antagonizes the binding of endogenous catecholamines like epinephrine and norepinephrine. This blocks the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The subsequent reduction in protein kinase A (PKA) activity results in the dephosphorylation of various downstream targets, ultimately leading to a decrease in heart rate, cardiac contractility, and blood pressure.

Pharmacokinetics

Stereoselectivity can also be observed in the pharmacokinetic properties of beta-blockers, including absorption, distribution, metabolism, and excretion. While absorption is often not stereoselective, differences in plasma protein binding, volume of distribution, and metabolic pathways can exist between enantiomers. For many beta-blockers, the plasma concentrations of the two enantiomers can differ, which may have clinical implications.

Stereoselective Synthesis and Separation of Beta-Blockers

The production of single-enantiomer drugs can be achieved through two primary routes: stereoselective synthesis or the separation (resolution) of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly. This often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemistry of the reaction.

General Workflow for Stereoselective Synthesis of a Beta-Blocker

Chiral Separation

Chiral separation techniques are employed to resolve a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.

General Protocol for Chiral HPLC Separation of Beta-Blockers

A general protocol for the analytical or preparative separation of beta-blocker enantiomers using chiral HPLC would typically involve the following steps:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating beta-blocker enantiomers.

-

Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or butanol). A small amount of a basic additive, such as diethylamine (DEA), is often added to improve peak shape and resolution for basic compounds like beta-blockers. The optimal ratio of these components needs to be determined experimentally.

-

Instrumentation:

-

HPLC system with a pump, injector, column oven, and a UV detector.

-

Chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min for analytical scale.

-

Temperature: Usually ambient, but can be varied to optimize separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-280 nm).

-

-

Data Analysis: Analyze the chromatogram to determine the retention times of the two enantiomers and calculate the resolution and selectivity factors.

Logical Relationship for Chiral HPLC Method Development

References

- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 2. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Obscure History of Nafetolol: A Developmental Retrospective

An in-depth analysis of the publicly available data on the beta-adrenergic antagonist Nafetolol reveals a fragmented and largely incomplete developmental history. Despite its clear chemical definition and classification, crucial details regarding its discovery, synthesis, preclinical pharmacology, and clinical evaluation remain elusive in the public domain, preventing the compilation of a comprehensive technical guide.

This compound, also known as K 5407, with the chemical name 1-(tert-Butylamino)-3-((1,2,3,4-tetrahydro-8-hydroxy-1,4-ethanonaphthalen-5-yl)oxy)-2-propanol, is identified as a beta-adrenergic receptor antagonist. Its chemical structure is well-documented in chemical databases such as PubChem. However, beyond this basic identification, the scientific literature accessible through broad searches offers scant information on its journey from a laboratory concept to a potential therapeutic agent.

Efforts to uncover the original discovery of this compound, including the lead optimization process and the scientific rationale for its specific chemical scaffold, have been unsuccessful. Similarly, detailed experimental protocols for its chemical synthesis are not described in accessible patents or scientific publications. This lack of information is a major impediment to fulfilling the core requirements of a technical guide for a scientific audience.

Furthermore, no substantial preclinical pharmacology data, such as receptor binding affinities (Ki values) for beta-1 and beta-2 adrenergic receptors, in vitro functional assay results, or in vivo efficacy data from animal models of hypertension or other cardiovascular diseases, could be located. This quantitative data is essential for constructing the comparative tables requested.

The investigation into the clinical development of this compound has also yielded no results. A thorough search of clinical trial registries and medical literature did not reveal any registered clinical trials for this compound or K 5407 for any indication.

Putative Mechanism of Action and Signaling Pathway

As a beta-adrenergic receptor antagonist, this compound's presumed mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This action would primarily affect the sympathetic nervous system. In the heart, blockade of beta-1 receptors would lead to a decrease in heart rate, myocardial contractility, and cardiac output. Blockade of beta-2 receptors in the vasculature could lead to vasoconstriction, although the net effect on blood pressure would depend on the relative selectivity for beta-1 versus beta-2 receptors and any intrinsic sympathomimetic activity.

A generalized signaling pathway for a non-selective beta-blocker is depicted below. Upon binding of an agonist like adrenaline to the beta-adrenergic receptor, a conformational change activates the associated G-protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response. A beta-blocker like this compound would competitively bind to the receptor, preventing this cascade from being initiated by the endogenous agonists.

Caption: Generalized signaling pathway of a beta-adrenergic receptor and the inhibitory action of a beta-blocker like this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Nafetolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafetolol is a non-selective beta-adrenergic receptor antagonist with some partial agonist activity. It is crucial for researchers and drug development professionals to have access to detailed in vitro assay protocols to accurately characterize the pharmacological profile of this compound. These application notes provide comprehensive methodologies for key in vitro experiments, including receptor binding assays, functional antagonism assays, and cardiac action potential assays. The protocols outlined below are designed to guide researchers in obtaining reliable and reproducible data on the affinity, potency, and electrophysiological effects of this compound.

Data Presentation

Characterizing a compound like this compound requires precise quantitative data to understand its interaction with its targets. Below are tables summarizing the key parameters that should be determined through the described in vitro assays.

Note: Extensive literature searches did not yield specific publicly available quantitative data (Ki, IC50) for this compound for the assays described below. The tables are presented as templates for researchers to populate with their experimentally determined values.

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope |

| β1-Adrenergic Receptor | [3H]-Dihydroalprenolol | User Determined | User Determined |

| β2-Adrenergic Receptor | [3H]-Dihydroalprenolol | User Determined | User Determined |

Ki (Inhibition Constant): Concentration of this compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of Isoproterenol-Stimulated cAMP Production by this compound

| Receptor Subtype | Agonist | IC50 (nM) | Hill Slope |

| β1-Adrenergic Receptor | Isoproterenol | User Determined | User Determined |

| β2-Adrenergic Receptor | Isoproterenol | User Determined | User Determined |

IC50 (Half-maximal Inhibitory Concentration): Concentration of this compound that inhibits 50% of the maximal response to the agonist (Isoproterenol).

Table 3: Effect of this compound on Cardiac Action Potential Parameters in Ventricular Myocytes

| Concentration (µM) | APD50 (% Change from Baseline) | APD90 (% Change from Baseline) | Vmax (% Change from Baseline) |

| 0.1 | User Determined | User Determined | User Determined |

| 1 | User Determined | User Determined | User Determined |

| 10 | User Determined | User Determined | User Determined |

APD50/APD90 (Action Potential Duration at 50%/90% Repolarization): A measure of the duration of the cardiac action potential. Vmax (Maximum Upstroke Velocity): Reflects the rate of depolarization during Phase 0 of the action potential.

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors.

-

[3H]-Dihydroalprenolol (DHA) as the radioligand.

-

This compound stock solution.

-

Propranolol (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DHA (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Assay buffer, [3H]-DHA, an excess of propranolol (e.g., 10 µM), and cell membranes.

-

Competitive Binding: Assay buffer, [3H]-DHA, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Beta-Adrenergic Receptor Binding Assay Workflow.

Functional Antagonism (cAMP Assay)

This protocol describes how to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by the β-agonist Isoproterenol.

Materials:

-

Cells stably expressing human β1 or β2-adrenergic receptors.

-

Isoproterenol stock solution.

-

This compound stock solution.

-

Forskolin (optional, for assay validation).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of Isoproterenol (typically the EC80) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Normalize the data to the response of Isoproterenol alone (100%) and basal levels (0%).

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

This compound's Antagonism of Beta-Adrenergic Signaling.

Cardiac Action Potential Assay

This protocol uses the patch-clamp technique to evaluate the effects of this compound on the action potential of isolated ventricular cardiomyocytes.

Materials:

-

Isolated primary ventricular cardiomyocytes or iPSC-derived cardiomyocytes.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

External Solution (Tyrode's solution): e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

Internal (Pipette) Solution: e.g., 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP, pH 7.2.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate cardiomyocytes using established enzymatic digestion protocols or thaw and plate iPSC-derived cardiomyocytes.

-

Patch-clamp Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cardiomyocyte (whole-cell configuration).

-

Record baseline action potentials in current-clamp mode by injecting a small depolarizing current pulse.

-

-

Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Data Acquisition: Record action potentials at each concentration of this compound, allowing sufficient time for the drug effect to stabilize.

-

Data Analysis:

-

Measure key action potential parameters: Action Potential Duration at 50% and 90% repolarization (APD50, APD90), and the maximum upstroke velocity (Vmax).

-

Calculate the percentage change in these parameters from baseline for each this compound concentration.

-

Cardiac Action Potential Assay Workflow.

Animal Models for Pharmacokinetic Studies of Nafetolol: Application Notes and Protocols

Note to the Reader: As of late 2025, publicly available scientific literature lacks specific pharmacokinetic data for nafetolol in animal models. The following application notes and protocols are based on established methodologies for similar β-adrenergic blocking agents. The provided data is for practolol, a structurally related β-blocker, and should be used for reference purposes only. Researchers are advised to conduct pilot studies to determine the appropriate dosage and analytical methods for this compound.

Introduction

This compound is a β-adrenergic blocking agent.[1][2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. Animal models provide essential in vivo data to predict the drug's behavior in humans. This document outlines recommended animal models and experimental protocols for the pharmacokinetic evaluation of this compound.

Recommended Animal Models

The choice of animal model is crucial for obtaining relevant and translatable pharmacokinetic data. Based on studies of other β-blockers, the most common and appropriate models are:

-

Rats: The rat is a widely used model in early pharmacokinetic screening due to its small size, cost-effectiveness, and well-characterized physiology. Both Sprague-Dawley and Wistar strains are suitable.[4][5]

-

Dogs: The dog, typically the Beagle breed, is often used as a non-rodent species. Their physiological similarities to humans in terms of drug metabolism and cardiovascular system make them a valuable model for later-stage preclinical studies.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of a β-blocker in rats and dogs. These should be adapted as necessary for this compound.

Animal Preparation and Dosing

-

Acclimatization: All animals should be acclimatized to the laboratory environment for at least one week prior to the study.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water provided ad libitum.

-

Dosing:

-

Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) and administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Oral (PO) Administration: The compound is dissolved or suspended in an appropriate vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage.

-

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.25 mL for rats, 2 mL for dogs) are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sampling Time Points: A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of the drug in plasma. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

General LC-MS/MS Method Outline:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation (with acetonitrile or methanol) or liquid-liquid extraction. An internal standard is added to all samples, calibrators, and quality controls.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Quantitative Data Summary (Reference Compound: Practolol)

The following tables summarize pharmacokinetic data for the β-blocker practolol in various animal species. This data is for comparative purposes only.

Table 1: Metabolism of Practolol in Various Animal Species after Oral Dosing (100 mg/kg)

| Animal Species | Extent of Deacetylation (% of dose) | Extent of Hydroxylation (% of urinary radioactivity) | Unchanged Practolol in Urine (%) |

| Rat | ~5 | - | 50-90 |

| Mouse | 8-14 | - | 50-90 |

| Guinea Pig | ~5 | - | 50-90 |

| Rabbit | ~5 | - | 50-90 |

| Hamster | - | 11 | 35 |

| Marmoset | ~57 | - | <50 |

Table 2: Intravenous Administration of Practolol in Different Species

| Animal Species | Intravenous Dose |

| Horse | 30-50 mg |

| Cow | 30-50 mg |

| Dog | 3-10 mg |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

Signaling Pathway of β-Adrenergic Blockers

References

- 1. This compound | C19H29NO3 | CID 68668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. This compound (PD074748, GEVXLKYQQIKELK-UHFFFAOYSA-N) [probes-drugs.org]

- 4. Chronopharmacokinetics of beta-receptor blocking drugs of different lipophilicity (propranolol, metoprolol, sotalol, atenolol) in plasma and tissues after single and multiple dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of exaprolol and propranolol in rats with interrupted enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for Nafetolol quantification

An HPLC Method for the Quantitative Determination of Nafetolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plasma samples. The protocol is adapted from established methods for structurally similar beta-blocker compounds and is intended for research purposes, including pharmacokinetic and drug metabolism studies. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for this compound quantification.

1. Introduction

This compound is a beta-adrenergic blocking agent with vasodilating properties. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical research to understand its pharmacokinetic profile, efficacy, and safety. This document provides a detailed protocol for the determination of this compound using HPLC with UV detection. The methodology described herein is designed to be a starting point for researchers and should be fully validated in the end-user's laboratory.

2. Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions outlined in Table 1 are recommended for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm (or λmax of this compound) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 10 minutes |

2.2. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Human plasma (or other relevant biological matrix)

-

Internal Standard (IS), e.g., Propranolol

2.3. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter and degas the solution before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Propranolol in 10 mL of methanol.

-

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with mobile phase.

2.4. Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (10 µg/mL).

-

Add 1 mL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL into the HPLC system.

3. Results and Discussion